BENZ(a)ANTHRACENE, 4,7,12-TRIMETHYL-
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Overview
Description
BENZ(a)ANTHRACENE, 4,7,12-TRIMETHYL- is a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C21H18. It is a derivative of benz[a]anthracene, which is known for its presence in tobacco smoke and its carcinogenic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZ(a)ANTHRACENE, 4,7,12-TRIMETHYL- typically involves the alkylation of benz[a]anthracene. One common method is the Friedel-Crafts alkylation, where benz[a]anthracene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .
Industrial Production Methods
Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
BENZ(a)ANTHRACENE, 4,7,12-TRIMETHYL- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it to dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and hydroxylated derivatives.
Reduction: Dihydrobenz[a]anthracene and tetrahydrobenz[a]anthracene.
Substitution: Halogenated or nitrated benz[a]anthracene derivatives.
Scientific Research Applications
BENZ(a)ANTHRACENE, 4,7,12-TRIMETHYL- has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Investigated for its interactions with biological macromolecules and its potential mutagenic effects.
Medicine: Studied for its role in carcinogenesis and its potential use in developing anti-cancer drugs.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of BENZ(a)ANTHRACENE, 4,7,12-TRIMETHYL- involves its interaction with cellular components, leading to the formation of DNA adducts. These adducts can cause mutations and initiate carcinogenesis. The compound is metabolized by cytochrome P450 enzymes to form reactive intermediates that bind to DNA . The molecular targets include DNA and various proteins involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Benz[a]anthracene: The parent compound, known for its carcinogenic properties.
7,12-Dimethylbenz[a]anthracene: Another derivative with similar carcinogenic potential.
Benzo[a]pyrene: A well-known PAH with significant carcinogenicity.
Uniqueness
BENZ(a)ANTHRACENE, 4,7,12-TRIMETHYL- is unique due to its specific methylation pattern, which affects its chemical reactivity and biological interactions. This compound’s distinct structure allows for targeted studies on the effects of methylation on PAH behavior and toxicity .
Properties
CAS No. |
35187-24-7 |
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Molecular Formula |
C21H18 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
4,7,12-trimethylbenzo[a]anthracene |
InChI |
InChI=1S/C21H18/c1-13-7-6-10-20-16(13)11-12-19-14(2)17-8-4-5-9-18(17)15(3)21(19)20/h4-12H,1-3H3 |
InChI Key |
PYUNTMRZRNSDKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC3=C(C4=CC=CC=C4C(=C3C2=CC=C1)C)C |
Origin of Product |
United States |
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